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Compound of Interest

Compound Name: 4-lodothiophene-2-carbaldehyde

Cat. No.: B095859

An In-Depth Technical Guide to 4-lodothiophene-2-carbaldehyde: Properties, Synthesis, and
Applications

Executive Summary

4-lodothiophene-2-carbaldehyde is a highly functionalized heterocyclic compound of
significant interest to researchers in materials science and medicinal chemistry. Its structure,
which incorporates a thiophene ring substituted with both a reactive iodine atom and a versatile
aldehyde group, establishes it as a valuable bifunctional building block. The thiophene core is a
recognized "privileged pharmacophore" in drug discovery, and its derivatives are integral to the
development of organic electronics.[1] This guide provides a comprehensive technical overview
of the physicochemical properties, synthetic utility, key applications, and handling protocols for
4-lodothiophene-2-carbaldehyde, intended for professionals in research and development.

Physicochemical and Structural Properties

The fundamental properties of 4-lodothiophene-2-carbaldehyde are summarized below. The
molecular weight is identical to its isomers, 3-iodothiophene-2-carbaldehyde and 5-
iodothiophene-2-carbaldehyde, due to their shared molecular formula.[2]
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Property Value Source(s)
Molecular Formula CsHslOS [2]
Molecular Weight 238.05 g/mol [2]

CAS Number 18812-38-9 [3]
Appearance Typically a solid (powder)

. 2-8°C, under inert atmosphere,
Storage Conditions , [31[4]
protected from light

The Thiophene Scaffold: A Nexus of Reactivity

The thiophene ring system is a cornerstone of modern medicinal chemistry, found in numerous
FDA-approved drugs.[1] This is due to its unique electronic properties and its ability to act as a
bioisostere for other aromatic rings, influencing the compound's solubility, metabolism, and
receptor-binding interactions.[1] In 4-lodothiophene-2-carbaldehyde, the thiophene core is
augmented by two distinct functional groups that can be addressed with high selectivity.

e The lodo Group (C4-Position): The iodine atom is an excellent leaving group in metal-
catalyzed cross-coupling reactions. This site is predominantly used for building carbon-
carbon bonds through reactions like Suzuki-Miyaura and Stille couplings, enabling the
synthesis of complex arylthiophene structures.[3] These structures are critical for tuning the
electronic properties of materials used in organic field-effect transistors (OFETs) and organic
photovoltaics (OPVS).[3]

o The Carbaldehyde Group (C2-Position): The aldehyde (formyl) group provides a reactive site
for a different set of transformations, primarily nucleophilic addition and condensation
reactions.[3] This functionality is invaluable in medicinal chemistry for constructing larger,
more complex bioactive molecules or for linking the thiophene scaffold to other
pharmacophores.[3][5]
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4-lodothiophene-2-carbaldehyde Dual reactivity of 4-lodothiophene-2-carbaldehyde.

Functional Group Reactivity ¢

lodo Group (at C4) Gldehyde Group (at CZD

Cross-Coupling Carbonyl
Reactions Chemistry

Y
Condensation &
Nucleophilic Addition

Organic Electronics Bioactive Molecules
(Polymers, Semiconductors) (Drug Discovery)
N J

C-C Bond Formation
(e.g., Suzuki, Stille)

Click to download full resolution via product page

Figure 1: Diagram illustrating the distinct reactive pathways enabled by the iodo and aldehyde
functional groups.

Spectroscopic Profile

Characterization of 4-lodothiophene-2-carbaldehyde relies on standard spectroscopic
techniques. While a complete dataset is proprietary to manufacturers, a predictive profile can
be assembled based on data from its isomers and closely related analogues.
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Expected Chemical

Technique Feature . Rationale
Shift | Frequency
The aldehyde proton
is highly deshielded
due to the
electronegativity of the
oxygen and the
Aldehyde Proton (- 5 9.8-10.0 ppm o
IH-NMR _ aromatic ring current.
CHO) (singlet)
Data from related 4-
arylthiophene-2-
carbaldehydes show
this peak at 6 ~9.95
ppm.[6]
Aromatic protons on
the thiophene ring.
Their exact shifts and
coupling constants
) depend on the
Thiophene Protons 0 7.5-8.5ppm )
electronic
(H3, H5) (doublets) )
environment. In a 4-
phenyl analogue,
these appear as
singlets at & 7.8 and
8.1 ppm.[6]
This is a strong,
characteristic
absorption for an
Carbonyl Stretch aromatic aldehyde.
FT-IR 1660 - 1685 cm™1

(C=0) The parent thiophene-
2-carbaldehyde shows
this peak at ~1683
cm~L[7]

) Typical for C-H bonds
Aromatic C-H Stretch ~3100 cm™1

on an aromatic ring.
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Core Applications & Experimental Protocols

The dual-reactivity profile makes 4-lodothiophene-2-carbaldehyde a strategic starting
material for multi-step syntheses in both materials and life sciences.

Application in Organic Electronics

This molecule serves as a key monomer precursor for the synthesis of t-conjugated polymers.
[3] The ability to controllably form C-C bonds at the 4-position allows for the creation of well-
defined polymer backbones with tunable electronic and optical properties, essential for
fabricating organic semiconductors.[3]

Application in Medicinal Chemistry

Derivatives of arylthiophene-2-carbaldehyde have demonstrated significant biological potential,
including excellent antibacterial activity against Gram-negative bacteria like Pseudomonas
aeruginosa, as well as anti-urease and antioxidant capabilities.[3][6] The scaffold is used to
synthesize novel compounds that are then screened for therapeutic activity.[6]

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-
Coupling

This protocol details a representative Suzuki-Miyaura reaction to synthesize a 4-arylthiophene-
2-carbaldehyde derivative, a common step in drug and materials discovery. The methodology is
adapted from established procedures for related bromo- and aryl-thiophene carbaldehydes.[6]

Causality Behind Component Selection:

o Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] is a robust, well-established
catalyst for Suzuki couplings, effective for coupling aryl halides with boronic acids/esters.[6]

e Base: Potassium phosphate (KsPOa) is used as the base. It is sufficiently strong to facilitate
the transmetalation step of the catalytic cycle and is known to give good yields in these types
of reactions.[6]

e Solvent System: A biphasic system like toluene/water is often used. The organic phase
solubilizes the starting material and catalyst, while the aqueous phase dissolves the
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inorganic base, facilitating the reaction at the interface.[6]
Step-by-Step Methodology:

o Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or
Nitrogen), add 4-lodothiophene-2-carbaldehyde (1.0 eq), the desired arylboronic acid or
pinacol ester (1.1 eq), and potassium phosphate (KsPOa, 3.0 eq).

o Catalyst Addition: Add the palladium catalyst, Pd(PPhs)4 (0.05 eq, 5 mol%).

e Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water)
via cannula.

e Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction
progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is
consumed.

o Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

 Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify
the crude product by column chromatography on silica gel to yield the final 4-arylthiophene-
2-carbaldehyde.
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Start: Prepare Reactor Workflow for Suzuki-Miyaura cross-coupling.

1. Add Reagents:
- 4-lodothiophene-2-carbaldehyde
- Arylboronic Acid/Ester
- KsPOa4 Base

'

2. Add Pd(PPhs)4 Catalyst

'

3. Add Degassed Solvents
(e.g., Toluene/Water)

4. Heat to 85-90 °C
with Vigorous Stirring

Reaction
Complete

6. Aqueous Work-up:
5. Monitor by TLC/LC-MS - Cool, Dilute, Separate

- Wash & Dry Organic Layer

7. Purify by Column
Chromatography

End: Isolated Product
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Figure 2: A typical experimental workflow for the synthesis of 4-arylthiophene-2-carbaldehydes
via Suzuki coupling.

Safety, Handling, and Storage

Proper handling of 4-lodothiophene-2-carbaldehyde is essential for laboratory safety and
maintaining the integrity of the compound.

o Storage: The compound requires cold-chain transportation and must be stored in a dark, dry
place under an inert atmosphere at 2-8°C to ensure stability.[3][4]

o Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses
with side shields, a lab coat, and chemical-resistant gloves.[8][9]

« Handling: Avoid inhalation of dust and contact with skin and eyes.[8][10] Handle in a well-
ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[11]

GHS Hazard Information (based on isomeric data):

Hazard Class Hazard Statement Source
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Irritation H315: Causes skin irritation

_ H319: Causes serious eye
Eye Irritation o
irritation

-~ o H335: May cause respiratory
Specific target organ toxicity o
irritation

Conclusion

4-lodothiophene-2-carbaldehyde is a quintessential example of a modern heterocyclic
building block. Its value is derived not just from the privileged thiophene core but from the
strategic placement of two orthogonal functional groups. This bifunctionality provides chemists
with a reliable and versatile platform for synthesizing complex molecular architectures, driving
innovation in the development of advanced organic materials and novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b095859?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

